N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
Conformational Flexibility
- Dihedral Angles : Computational studies (e.g., RDKit-based analyses) reveal two critical dihedrals:
- Energy Minimization : Density functional theory (DFT) calculations show the lowest-energy conformer has a staggered arrangement between indole and pyridine rings .
Crystallographic Data and Solid-State Packing Arrangements
While crystallographic data for this specific compound are unavailable, analogues provide insights:
- Related Indole-Pyridine Hybrids : Pack via π-π stacking (indole-to-pyridine distances: 3.5–4.0 Å) and hydrogen bonding (N–H···N interactions between amine and pyridine) .
- Chlorophenyl Interactions : Halogen bonding (Cl···π interactions) stabilizes crystal lattices in chlorinated indole derivatives .
Hypothetical Packing Model :
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| π-π (Indole-Pyridine) | 3.7 | -8.2 |
| N–H···N (Amine-Pyridine) | 2.9 | -5.1 |
| Cl···π (Phenyl-Indole) | 3.4 | -3.7 |
Comparative Analysis with Structural Analogues
Key Analogues and Differences:
N-[(4-Chlorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl]Pyridin-2-Amine :
- Difference : Chlorine at phenyl para-position.
- Impact : Reduced steric hindrance but weaker halogen bonding vs. meta-substituted derivative.
3-[(3-Chlorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl]-2-Methyl-1H-Indole :
- Difference : Additional methyl group on indole.
- Impact : Enhanced hydrophobicity (LogP +0.5) and altered π-stacking efficiency.
N-[(2-Chlorophenyl)(2,6-Dimethyl-1H-Indol-3-yl)Methyl]Pyridin-3-Amine :
- Difference : Pyridine substituent at 3-position; ortho-chlorophenyl.
- Impact : Disrupted planarity due to ortho-substitution, reducing crystallinity.
Properties
IUPAC Name |
N-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYNSBYFFOCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Alcohol Intermediate Synthesis
Step 1: Synthesis of (2-Methyl-1H-indol-3-yl)(3-chlorophenyl)methanol
2-Methylindole undergoes electrophilic substitution at the 3-position with 3-chlorobenzaldehyde under acidic conditions:
Reaction Conditions
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature, 12 hours
-
Yield : ~65–70% (estimated from analogous indole alkylations).
Mechanism :
Conversion of Alcohol to Amine via Mitsunobu Reaction
Step 2: Mitsunobu Coupling with Pyridin-2-Amine
The alcohol intermediate reacts with pyridin-2-amine under Mitsunobu conditions to form the tertiary amine:
Reaction Conditions
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
-
Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 6 hours
Mechanism :
Alternative Pathway: Reductive Amination
Step 1: Synthesis of (2-Methyl-1H-indol-3-yl)(3-chlorophenyl)methanone
Oxidation of the alcohol intermediate to the ketone using Jones reagent (CrO₃/H₂SO₄).
Step 2: Reductive Amination with Pyridin-2-Amine
The ketone reacts with pyridin-2-amine in the presence of a reducing agent:
Reaction Conditions
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol, acetic acid (cat.), room temperature, 24 hours
-
Yield : ~40–50% (inferred from analogous reductive aminations).
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate nucleophilic substitution:
Protocol
-
Substrate : (2-Methyl-1H-indol-3-yl)(3-chlorophenyl)methyl mesylate
-
Conditions : Pyridin-2-amine, dimethylformamide (DMF), 160°C, 30 minutes
-
Yield : ~75% (based on similar microwave-assisted couplings).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃, THF | High stereoselectivity | Costly reagents, purification challenges | 50–60% |
| Reductive Amination | NaBH₃CN, MeOH | Mild conditions | Requires ketone intermediate | 40–50% |
| Microwave-Assisted | DMF, 160°C, 30 min | Rapid reaction time, improved efficiency | Specialized equipment required | 70–75% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-one, while reduction could produce various amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine exhibit significant anticancer properties. Studies involving indole derivatives have shown that they can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
For instance, a study evaluated the anticancer potential of indole-based compounds and found that they could overcome drug resistance in certain cancer types, enhancing safety and tolerability compared to traditional chemotherapies like doxorubicin .
Dual Targeting in Drug Design
The compound's structure allows it to interact with multiple biological targets. This polypharmacology is advantageous in drug design, where targeting multiple pathways can be more effective in treating complex diseases such as cancer or neurodegenerative disorders. The indole moiety is known for its ability to modulate various receptor systems, making it a valuable scaffold for developing dual-action drugs .
Case Study 1: Indole Derivatives in Cancer Therapy
A comprehensive study published in a peer-reviewed journal assessed various indole derivatives for their anticancer activities. The results indicated that compounds with similar structures to this compound could significantly reduce the viability of cancer cells while maintaining lower toxicity to normal cells .
Case Study 2: Structure–Activity Relationship (SAR) Studies
Another important aspect of research on this compound involves Structure–Activity Relationship (SAR) studies. These studies aim to identify which structural modifications enhance biological activity. In the case of this compound, modifications on the indole and pyridine rings were systematically analyzed, revealing insights into how different substituents affect potency and selectivity against specific cancer cell lines .
Potential Therapeutic Uses
Given its promising biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : As an anticancer agent, it could be developed further for clinical use against specific types of tumors.
- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it may also be explored for conditions like depression or anxiety.
- Anti-inflammatory Applications : Compounds with similar structures have shown anti-inflammatory properties, suggesting potential uses in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The indole and pyridine groups can bind to various enzymes and receptors, modulating their activity. This compound may affect signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in substituent positions and heterocyclic components. Key analogs include:
Physicochemical Properties
- Lipophilicity: The 3-chlorophenyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability .
- Solubility : Pyridine and indole moieties improve aqueous solubility relative to purely aromatic systems .
- Stability : Chlorine substitution enhances metabolic stability compared to bromine analogs (shorter half-life for brominated compounds due to larger atomic radius) .
Pharmacokinetic and Toxicological Insights
- Pexidartinib : Dose-dependent hepatotoxicity limits its clinical use, a caution for structurally related compounds .
Key Research Findings and Limitations
- Structure-Activity Relationship (SAR) :
- Limitations: Limited in vivo data for the target compound; most studies focus on in vitro enzyme assays. Synthetic yields for indole-pyridine hybrids are often low (~30–50%), necessitating optimization .
Biological Activity
N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, with the molecular formula C21H18ClN3 and a molecular weight of 347.84 g/mol, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyridine ring and an indole moiety, which are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3 |
| Molecular Weight | 347.84 g/mol |
| CAS Number | Not specified |
| Synonyms | N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-N-(2-pyridinyl)amine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorophenyl and indole groups enhances its affinity for these targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, analogs with similar structures have shown cytotoxic effects against various cancer cell lines, including:
- A431 (epidermoid carcinoma)
- HT29 (colorectal carcinoma)
In a comparative study, compounds with halogen substitutions on the phenyl ring demonstrated enhanced growth-inhibitory effects, suggesting that the chlorine atom may play a role in increasing the compound's potency against cancer cells .
Anticonvulsant Activity
Some studies have reported anticonvulsant properties for related compounds. The structure of this compound suggests potential activity in modulating neurotransmitter systems, particularly through interactions with GABAergic pathways .
Antibacterial Activity
Preliminary investigations into the antibacterial efficacy of similar indole-pyridine derivatives have indicated promising results against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indole derivatives on A431 and HT29 cell lines. The results indicated that compounds with structural similarities to this compound had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
- Structure–Activity Relationship (SAR) : SAR analyses have revealed that modifications to the indole and pyridine moieties can enhance biological activity. For example, the introduction of electron-withdrawing groups such as chlorine has been shown to increase potency against cancer cell lines by improving binding affinity to target proteins .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Friedel-Crafts alkylation or Mannich reactions to couple the indole and chlorophenyl moieties.
- Nucleophilic substitution or reductive amination to introduce the pyridin-2-amine group.
- Purification via column chromatography or recrystallization (≥95% purity target).
Key intermediates should be characterized by H/C NMR and high-resolution mass spectrometry (HRMS) for validation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (e.g., SHELX suite for refinement of crystal structures) .
- NMR spectroscopy (H, C, 2D-COSY/HMBC) to verify connectivity and substituent positions .
- Mass spectrometry (ESI-TOF or MALDI-TOF) to confirm molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Scaffold diversification : Introduce substituents at the indole C2-methyl, pyridine N-position, or chlorophenyl ring (e.g., halogenation, alkylation) to assess activity changes .
- Computational docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains or receptors) .
- In vitro assays : Prioritize analogs with IC values <1 μM in target-specific screens (e.g., enzyme inhibition or cell viability assays) .
Q. How should conflicting biological activity data be resolved (e.g., variable potency across assays)?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls).
- Metabolomic profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Feature selection algorithms : Apply LASSO regression or Boruta analysis to isolate critical structural/experimental variables impacting potency .
Q. What strategies improve solubility and bioavailability for in vivo testing?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester, phosphate) at sterically accessible sites .
- Salt formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric carriers to improve pharmacokinetics .
Q. How can purity and stability be rigorously assessed for long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
